1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate is a chemical compound with the molecular formula and a molecular weight of 170.17 g/mol. It is classified as an oxadiazole derivative, which is a type of heterocyclic compound containing nitrogen and oxygen in its structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate typically involves several steps:
The methods used for synthesis can vary based on the desired derivatives and their applications in biological contexts.
The molecular structure of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate features a five-membered ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is linked to an ethyl acetate moiety.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and bonding interactions .
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate participates in various chemical reactions that can modify its structure or enhance its biological activity. Common reactions include:
These reactions are essential for modifying the compound for specific biological applications or improving its pharmacological properties .
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate involves interactions at the molecular level with various biological targets:
This multifaceted mechanism makes it a candidate for further research in anticancer therapies.
Relevant analyses often include spectroscopic methods (e.g., Infrared (IR), Ultraviolet-visible (UV-vis), and NMR spectroscopy) to characterize these properties accurately .
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate is primarily used in scientific research due to its potential therapeutic properties:
The ongoing research into this compound aims to explore its full potential in medicinal chemistry and related fields .
The synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate primarily relies on cyclocondensation reactions using hydrazide intermediates. A widely adopted route begins with ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate undergoing hydrazinolysis to yield 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide. This hydrazide intermediate reacts with unsaturated fatty esters (e.g., methyl oleate or ricinoleate) under dehydrating conditions with phosphorus oxychloride (POCl₃). This facilitates simultaneous cyclodehydration to form the oxadiazole ring and esterification, producing the target compound in yields of 65–78% [3]. Alternative pathways employ 1-(1-hydroxyethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one as a precursor, where esterification with acetic anhydride introduces the acetate group [6].
Table 1: Cyclocondensation Routes from Hydrazide Precursors
Hydrazide Precursor | Cyclizing Agent | Co-reactant | Yield (%) |
---|---|---|---|
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide | POCl₃ | Methyl ricinoleate | 78 |
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate | NH₂NH₂ | Phosphorus oxychloride | 65 |
1-(1-Hydroxyethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one | (CH₃CO)₂O | – | 82 |
Microwave irradiation significantly accelerates the synthesis of the oxadiazole core, reducing reaction times from hours to minutes. In a key approach, ethyl acetimidate and ethyl bromoacetate undergo cyclocondensation under microwave irradiation (120°C, 150 W) to form ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate. This intermediate is then transesterified with vinyl acetate using lipase catalysts (e.g., Candida antarctica lipase B) to yield the target compound. Microwave methods achieve 85–90% conversion within 15 minutes, compared to 6–8 hours via conventional heating, while minimizing side products like N-acylurea derivatives [3] [9].
Efficient oxadiazole ring closure requires selective catalysts:
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Conditions | Efficiency |
---|---|---|---|
Oxadiazole cyclization | SO₄²⁻/ZrO₂ | 80°C, solvent-free | 88% yield |
Nitro reduction | SnCl₂·2H₂O/NaBH₄ | MeOH, 0°C | >95% selectivity |
Esterification | DMAP | 25°C, 2 h | >90% conversion |
Solvent-free esterification enhances atom economy and reduces waste. In one method, 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol reacts with acetic anhydride under neat conditions at 60°C for 30 minutes, achieving quantitative yields. This approach avoids purification challenges associated with polar aprotic solvents like dimethylformamide (DMF). Similarly, melt-phase cyclocondensation of N′-heptanoyl-4-nitrobenzohydrazide with P₂O₅ at 130°C directly affords oxadiazole-acetate hybrids without solvents [10].
Although the oxadiazole ring itself is achiral, stereocontrol is critical when precursors contain chiral centers. Enzymatic resolution using Pseudomonas cepacia lipase selectively hydrolyzes the (S)-enantiomer of 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate with 98% ee. Alternatively, chiral auxiliaries like (S)-(+)-1-phenylethylamine can direct asymmetric synthesis during hydrazide cyclization, achieving diastereomeric ratios of 92:8. Computational studies confirm that π-stacking interactions between the oxadiazole ring and chiral auxiliary govern stereoselectivity [2] [7].
Table 3: Stereochemical Control Strategies
Method | Chiral Source | Stereochemical Outcome | Application |
---|---|---|---|
Enzymatic resolution | Pseudomonas cepacia lipase | 98% ee (R) | Hydrolysis of acetate |
Chiral auxiliary | (S)-(+)-1-Phenylethylamine | 92:8 dr | Asymmetric cyclocondensation |
Transition-state control | DFT-optimized ligands | ΔΔG‡ = 2.1 kcal/mol | Theoretical design |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1